molecular formula C28H21ClFN3O4 B11437684 4-{[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide

4-{[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11437684
M. Wt: 517.9 g/mol
InChI Key: GMAUUFVXDYUSEE-UHFFFAOYSA-N
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Description

4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, a benzamide moiety, and a furan ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The introduction of the 2-chloro-4-fluorophenyl group can be accomplished via nucleophilic substitution reactions using suitable halogenated precursors. The final coupling with the furan-2-ylmethyl group and benzamide moiety can be performed using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Possible applications in the development of new materials with unique properties due to its complex structure.

Mechanism of Action

The mechanism of action of 4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • **4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Uniqueness

The presence of the furan ring in 4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE distinguishes it from similar compounds, potentially offering unique interactions with biological targets and different pharmacokinetic properties. The combination of the quinazolinone core with the furan ring and benzamide moiety provides a distinct chemical profile that may enhance its efficacy and selectivity in various applications.

Properties

Molecular Formula

C28H21ClFN3O4

Molecular Weight

517.9 g/mol

IUPAC Name

4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C28H21ClFN3O4/c29-24-14-21(30)12-11-20(24)17-32-25-6-2-1-5-23(25)27(35)33(28(32)36)16-18-7-9-19(10-8-18)26(34)31-15-22-4-3-13-37-22/h1-14H,15-17H2,(H,31,34)

InChI Key

GMAUUFVXDYUSEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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